molecular formula C12H18N2O B2391754 1-(4-Aminophenyl)-3-piperidinemethanol CAS No. 211247-50-6

1-(4-Aminophenyl)-3-piperidinemethanol

Cat. No.: B2391754
CAS No.: 211247-50-6
M. Wt: 206.289
InChI Key: ZPGVLDQXMSGLHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Aminophenyl)-3-piperidinemethanol is a chemical compound with the molecular formula C12H18N2O. It is known for its unique structure, which includes a piperidine ring and an aminophenyl group.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt)

Major Products Formed:

    Oxidation Products: Ketones, carboxylic acids

    Reduction Products: Alcohols, amines

    Substitution Products: Various substituted derivatives depending on the reagents used

Comparison with Similar Compounds

  • 3-Piperidinemethanol, 1-(4-nitrophenyl)-
  • 3-Piperidinemethanol, 1-(4-methylphenyl)-
  • 3-Piperidinemethanol, 1-(4-chlorophenyl)-

Comparison: 1-(4-Aminophenyl)-3-piperidinemethanol is unique due to the presence of the aminophenyl group, which imparts distinct chemical and biological properties. Compared to its nitro, methyl, and chloro analogs, the amino group enhances its reactivity and potential for forming hydrogen bonds, making it more versatile in various applications .

Properties

IUPAC Name

[1-(4-aminophenyl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-11-3-5-12(6-4-11)14-7-1-2-10(8-14)9-15/h3-6,10,15H,1-2,7-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGVLDQXMSGLHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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